molecular formula C22H22N6 B2943844 4-(4-二苯甲基哌嗪-1-基)-1H-吡唑并[3,4-d]嘧啶 CAS No. 717098-87-8

4-(4-二苯甲基哌嗪-1-基)-1H-吡唑并[3,4-d]嘧啶

货号 B2943844
CAS 编号: 717098-87-8
分子量: 370.46
InChI 键: FXDFJZVNEBJKBI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine” is a compound that belongs to the pyridopyrimidine class . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies .


Synthesis Analysis

The synthesis of pyridopyrimidine derivatives involves various methods. For instance, one method involves the reaction of diacetyl ketene with enaminonitrile . Another method involves the reaction of acid chlorides and terminal alkynes under Sonogashira conditions . It’s important to note that these are general methods for synthesizing pyridopyrimidine derivatives and may not be specific to “4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine”.

科学研究应用

  1. 抗炎和抗溃疡特性:吡唑并[1,5-a]嘧啶衍生物(包括与 4-(4-二苯甲基哌嗪-1-基)-1H-吡唑并[3,4-d]嘧啶 相似的化合物)因其抗炎特性而受到研究。一项研究发现,吡唑并[1,5-a]嘧啶结构的某些修饰导致具有高抗炎活性和比苯丁酮和吲哚美辛等参考药物更好的治疗指数的化合物。有趣的是,这些化合物还表现出缺乏溃疡活性,表明具有潜在的抗溃疡特性 (Auzzi 等人,1983)

  2. 抗癌和抗 5-脂氧合酶剂:吡唑并[3,4-d]嘧啶衍生物也因其作为抗癌和抗 5-脂氧合酶剂的潜力而受到研究。2016 年的一项研究合成了一系列新型的 6-芳基-3-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮,并评估了它们对癌细胞系的细胞毒性和 5-脂氧合酶抑制作用。该研究发现了显着的构效关系,表明这些化合物在癌症治疗和炎症控制中的潜力 (Rahmouni 等人,2016)

  3. COX-2 选择性抑制:另一项研究重点关注源自吡唑并[3,4-d]嘧啶体系的 5-苯甲酰胺基-1H-吡唑并[3,4-d]嘧啶-4-酮。这些化合物被合成并作为环氧合酶-2 (COX-2) 的选择性抑制剂进行测试,COX-2 是一种参与炎症和疼痛的酶。该研究表明,与标准药物相比,这些化合物对 COX-2 具有更好的抑制特性,表明它们在治疗炎症相关疾病中的潜在用途 (Raffa 等人,2009)

  4. 增强药代动力学特性:2016 年的一项研究解决了吡唑并[3,4-d]嘧啶的水溶性差的问题,这是其作为临床候选药物开发的挑战。通过使用白蛋白纳米颗粒和脂质体等纳米系统,该研究旨在提高这些化合物的溶解度和药代动力学特性。这种方法显示出在治疗应用中增强吡唑并[3,4-d]嘧啶的递送和有效性的希望 (Vignaroli 等人,2016)

作用机制

Target of Action

The primary target of 4-(4-Benzhydrylpiperazin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidine is human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA II and hCA VII are the most relevant to this compound .

Mode of Action

The compound acts as an effective inhibitor of hCA, specifically hCA II and hCA VII . It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

The inhibition of hCA affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can impact various physiological processes, including fluid secretion, respiration, and pH regulation. hCA VII, in particular, is mainly expressed in some brain tissues and promotes neuronal excitation .

Pharmacokinetics

The conformational flexibility of the linker and the tail length are fundamental features that can influence the compound’s adme properties .

Result of Action

The inhibition of hCA by 4-(4-Benzhydrylpiperazin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidine can lead to significant changes at the molecular and cellular levels. For instance, hCA VII has been proposed to play a role in the control of neuropathic pain, suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .

属性

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)27-11-13-28(14-12-27)22-19-15-25-26-21(19)23-16-24-22/h1-10,15-16,20H,11-14H2,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDFJZVNEBJKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。